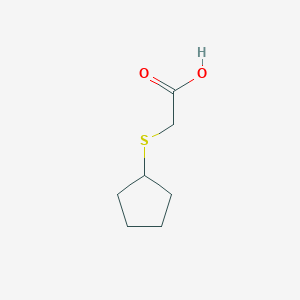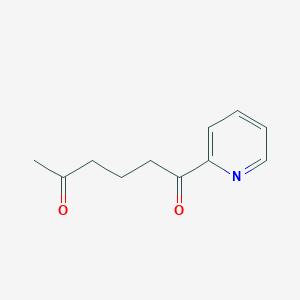
5-フルオロ-6-ヨードウリジン
概要
説明
5-Fluoro-6-iodouridine is a fluorinated nucleoside analog that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by the presence of both fluorine and iodine atoms on the uridine molecule, which imparts unique chemical and biological properties. The incorporation of fluorine enhances the compound’s metabolic stability and lipophilicity, while the iodine atom can be used for radiolabeling, making it a valuable tool in various scientific applications .
科学的研究の応用
5-Fluoro-6-iodouridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used in studies involving nucleoside metabolism and enzyme interactions.
Industry: The compound can be used in the development of radiolabeled tracers for imaging and diagnostic purposes
作用機序
Target of Action
5-Fluoro-6-iodouridine, also known as 5-fluorouridine, primarily targets uridine phosphorylase . This enzyme plays a crucial role in the pyrimidine salvage pathway, which is essential for nucleotide synthesis.
Mode of Action
5-Fluorouridine interacts with its target, uridine phosphorylase, by integrating into the pyrimidine nucleosides and analogues . This interaction can lead to the disruption of normal cellular processes, such as DNA replication and RNA transcription .
Biochemical Pathways
The compound affects the pyrimidine salvage pathway, leading to downstream effects on DNA replication and RNA transcription . Non-coding RNAs play a central role in the response to 5-Fluorouridine, modulating cancer-related pathways, cell apoptosis, autophagy, epithelial–mesenchymal transition, and other aspects of cell behavior .
Result of Action
The molecular and cellular effects of 5-Fluorouridine’s action primarily involve the inhibition of DNA replication and RNA transcription . This can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Fluorouridine. For instance, the presence of certain microorganisms can affect the degradation of the compound . Additionally, the concentration of the compound and the amount ingested over time can influence its beneficial or harmful effects .
生化学分析
Cellular Effects
The effects of 5-Fluoro-6-iodouridine on cellular processes are profound. In various cell types, this compound has been shown to interfere with DNA and RNA synthesis, leading to cell cycle arrest and apoptosis. It influences cell signaling pathways, including the activation of DNA damage response pathways and the inhibition of cell proliferation . Furthermore, 5-Fluoro-6-iodouridine affects gene expression by incorporating into RNA, thereby altering the transcriptional landscape of the cell . These cellular effects make it a valuable tool in cancer research and antiviral therapy.
Molecular Mechanism
At the molecular level, 5-Fluoro-6-iodouridine exerts its effects through several mechanisms. It binds to thymidylate synthase, inhibiting its activity and leading to a depletion of thymidine triphosphate (dTTP), which is essential for DNA synthesis . Additionally, the compound incorporates into RNA, disrupting normal RNA function and leading to the inhibition of protein synthesis . These molecular interactions result in the inhibition of cell proliferation and the induction of apoptosis in cancer cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Fluoro-6-iodouridine have been observed to change over time. The compound is relatively stable under physiological conditions, but it can undergo degradation in the presence of certain enzymes . Long-term studies have shown that prolonged exposure to 5-Fluoro-6-iodouridine can lead to the development of resistance in some cell lines, highlighting the importance of monitoring its effects over time . Additionally, the compound’s stability and degradation profile are crucial factors in its therapeutic application.
Dosage Effects in Animal Models
The effects of 5-Fluoro-6-iodouridine vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit viral replication and reduce tumor growth without significant toxicity . At higher doses, 5-Fluoro-6-iodouridine can cause adverse effects, including hepatotoxicity and myelosuppression . These dosage-dependent effects underscore the importance of optimizing the dosage regimen to achieve therapeutic efficacy while minimizing toxicity.
Metabolic Pathways
5-Fluoro-6-iodouridine is involved in several metabolic pathways. It is metabolized by enzymes such as thymidine kinase and uridine phosphorylase, which convert it into its active metabolites . These metabolites then incorporate into DNA and RNA, leading to the inhibition of nucleic acid synthesis. Additionally, the compound can affect metabolic flux by altering the levels of key metabolites involved in nucleotide synthesis . Understanding these metabolic pathways is essential for optimizing the therapeutic use of 5-Fluoro-6-iodouridine.
Transport and Distribution
The transport and distribution of 5-Fluoro-6-iodouridine within cells and tissues are mediated by various transporters and binding proteins. The compound is taken up by nucleoside transporters, which facilitate its entry into cells. Once inside the cell, 5-Fluoro-6-iodouridine can accumulate in the nucleus and cytoplasm, where it exerts its biochemical effects . The distribution of the compound within different tissues can influence its therapeutic efficacy and toxicity profile.
Subcellular Localization
The subcellular localization of 5-Fluoro-6-iodouridine is critical for its activity and function. The compound is primarily localized in the nucleus, where it incorporates into DNA and RNA . Additionally, it can be found in the cytoplasm, where it interacts with various enzymes and proteins involved in nucleic acid metabolism . The subcellular localization of 5-Fluoro-6-iodouridine is influenced by targeting signals and post-translational modifications, which direct it to specific compartments within the cell .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-6-iodouridine typically involves the modification of uridine through a series of chemical reactions. One common method includes the selective iodination of uridine followed by fluorination. The process begins with the protection of the hydroxyl groups on uridine to prevent unwanted reactions. The protected uridine is then subjected to iodination using iodine and a suitable oxidizing agent. After iodination, the compound undergoes fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions .
Industrial Production Methods
Industrial production of 5-Fluoro-6-iodouridine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
5-Fluoro-6-iodouridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions to replace the iodine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents such as sodium borohydride can be employed to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 5-Fluoro-6-azidouridine, while oxidation with hydrogen peroxide could produce 5-Fluoro-6-iodouridine oxide .
類似化合物との比較
Similar Compounds
5-Fluorouridine: Another fluorinated nucleoside analog with similar antiviral and anticancer properties.
6-Iodouridine: A nucleoside analog with iodine substitution, used in antimalarial research.
5-Fluoro-2’-deoxyuridine: A fluorinated analog used in cancer treatment
Uniqueness
5-Fluoro-6-iodouridine is unique due to the presence of both fluorine and iodine atoms, which confer distinct chemical and biological properties. The combination of these two halogens enhances the compound’s stability, lipophilicity, and potential for radiolabeling, making it a versatile tool in various scientific applications .
特性
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoro-6-iodopyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FIN2O6/c10-3-6(11)13(9(18)12-7(3)17)8-5(16)4(15)2(1-14)19-8/h2,4-5,8,14-16H,1H2,(H,12,17,18)/t2-,4-,5-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATXHATZRJXXACM-UMMCILCDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)N2C(=C(C(=O)NC2=O)F)I)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C(=C(C(=O)NC2=O)F)I)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FIN2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90583099 | |
| Record name | 5-Fluoro-6-iodouridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87818-06-2 | |
| Record name | 5-Fluoro-6-iodouridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















